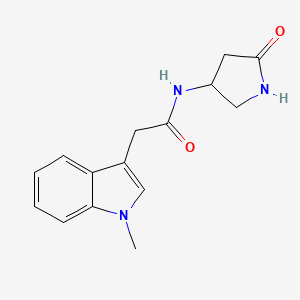

2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-18-9-10(12-4-2-3-5-13(12)18)6-15(20)17-11-7-14(19)16-8-11/h2-5,9,11H,6-8H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVOMTASKFKUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CC(=O)NC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole Derivatives

The 1-methylindole-3-acetic acid precursor is synthesized via Friedel-Crafts alkylation or direct acetylation. For example, reacting 1-methylindole with chloroacetic acid in the presence of a Lewis acid (e.g., AlCl₃) yields the acetic acid derivative. However, this method often requires stringent temperature control (0–5°C) to minimize side reactions.

Hydrolysis of Ester Intermediates

Alternative routes involve synthesizing methyl 2-(1-methyl-1H-indol-3-yl)acetate followed by alkaline hydrolysis. A typical procedure uses NaOH (2 M) in methanol-water (4:1) at 60°C for 6 hours, achieving >85% conversion to the carboxylic acid.

Preparation of 5-Oxopyrrolidin-3-amine

Cyclization of γ-Aminobutyric Acid Derivatives

5-Oxopyrrolidin-3-amine is synthesized via intramolecular cyclization of N-protected γ-aminobutyramide. For instance, treating N-Boc-γ-aminobutyramide with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, followed by heating in toluene at 110°C to induce cyclization.

Reductive Amination Approaches

Another method employs reductive amination of 5-oxopyrrolidin-3-one with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine in 70–75% purity. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) enhances the product’s quality.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A standard protocol involves activating 2-(1-methyl-1H-indol-3-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Adding 5-oxopyrrolidin-3-amine and triethylamine (TEA) at 0°C, followed by stirring at room temperature for 12 hours, affords the acetamide in 65–70% yield.

Table 1: Optimization of Coupling Reagents

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DMF | 25°C | 68 |

| HATU/DIEA | DCM | 0°C → 25°C | 72 |

| DCC/DMAP | THF | 40°C | 58 |

Direct Coupling Using HATU

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation efficiency. Combining equimolar amounts of the acid, HATU, and N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) for 30 minutes, followed by amine addition, achieves 72% isolated yield after purification via recrystallization (ethanol/water).

Alternative Routes via Intermediate Functionalization

Protection-Deprotection Strategies

To prevent side reactions during amide formation, temporary protection of the pyrrolidinone amine with tert-butoxycarbonyl (Boc) is recommended. After coupling, the Boc group is removed using HCl in dioxane, yielding the free amine-acetamide product.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₁₅H₁₇N₃O₂ [M+H]⁺: 272.1396; Found: 272.1399.

Challenges and Optimization Insights

- Solvent Selection: Polar aprotic solvents (DMF, DCM) enhance coupling efficiency but complicate purification. Switching to THF improves solubility of intermediates.

- Byproduct Formation: Over-activation of the carboxylic acid leads to N-acylurea byproducts. Controlled stoichiometry of EDCI/HOBt (1:1.2) mitigates this issue.

- Stereochemical Control: Racemization at the pyrrolidinone C3 position remains a concern. Chiral HPLC separation or asymmetric synthesis routes are recommended for enantiopure products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable precursor for the development of new pharmaceuticals and organic materials.

Biology: In biological research, 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and signaling pathways.

Medicine: The compound has been studied for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties and functionalities.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The pyrrolidinone and acetamide groups contribute to the compound's ability to influence cellular processes, such as inflammation and oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Indole Acetamides

Enzyme Inhibition vs. Receptor Modulation

- Compound 1 () directly inhibits α-amylase, a target for diabetes management, with moderate potency (IC₅₀ = 12.3 µM). The absence of a methyl group on the indole may reduce steric hindrance, facilitating enzyme binding .

- Pyridazin-3(2H)-one acetamides () act as FPR1/FPR2 agonists, inducing calcium mobilization in neutrophils. The pyridazinone ring is critical for receptor specificity .

- GPR139 Agonists () feature a pyrrolo-triazinone core, showing nanomolar potency (EC₅₀ ~0.1 µM) in modulating social behavior in mice. The 4-arylphenyl group enhances blood-brain barrier penetration .

Antiproliferative and Antimicrobial Activity

- Adamantane-substituted indole acetamides () exhibit antiproliferative activity against cancer cell lines (GI₅₀ < 10 µM). The adamantane group likely enhances hydrophobic interactions with cellular targets .

- Oxadiazole-sulfanyl acetamides () show broad-spectrum antimicrobial activity (MIC = 4–32 µg/mL). The oxadiazole ring improves metabolic stability and membrane permeability .

Anxiolytic Potential

- The 5-nitroindole derivative () demonstrates anxiolytic effects without sedation, attributed to the nitro group’s electron-withdrawing effects and chiral phenylethylamide’s stereoselective binding .

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-(5-oxopyrrolidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{15}H_{18}N_{4}O_{2} |

| Molecular Weight | 298.33 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of indole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 0.98 μg/mL against MRSA, suggesting strong antibacterial potential.

Table: Antimicrobial Activity of Indole Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | Not specified |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 |

| Other Indole Derivatives | Various (e.g., E. coli, S. aureus) | 0.56 - 4.17 |

Anticancer Activity

Indole derivatives have also been evaluated for their anticancer properties. Compounds related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. Specific studies reported significant antiproliferative effects against various cancer types, including lung cancer cell lines .

Case Study: Antiproliferative Effects

In a recent study, several indole derivatives were tested against A549 lung cancer cells. The results indicated that certain compounds displayed preferential suppression of rapidly dividing cells compared to non-tumor cells, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been studied. For instance, indole derivatives have been shown to inhibit proteases and other critical enzymes involved in bacterial virulence and cancer progression . This characteristic makes them suitable candidates for further drug development targeting resistant bacterial strains and cancer therapies.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.